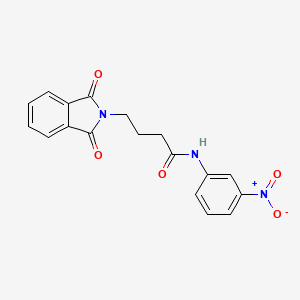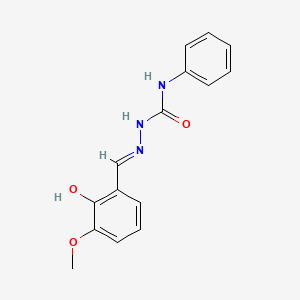
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as 'Compound X' and has been synthesized using various methods. In
作用机制
The mechanism of action of Compound X is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, it has been shown to have neuroprotective effects by modulating the activity of certain neurotransmitters in the brain.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, which make it a valuable tool for studying these processes. However, there are also limitations to using Compound X in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. In addition, its potential toxicity and side effects need to be further investigated.
未来方向
There are several future directions for research on Compound X. One direction is to further investigate its mechanism of action and identify the specific enzymes and neurotransmitters that it modulates. Another direction is to study its potential toxicity and side effects in more detail. In addition, it may be valuable to investigate its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, it may be valuable to develop more potent and selective analogs of Compound X for use in future research.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been synthesized using various methods and has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated. There are several future directions for research on Compound X, including investigating its mechanism of action, studying its toxicity and side effects, and developing more potent and selective analogs.
合成方法
Compound X can be synthesized using various methods, including the reaction of 3-nitrobenzaldehyde with 4-(2-bromoethyl)-1,3-dioxoisoindoline-2-ylidene acetic acid, followed by the reaction of the resulting intermediate with 1,4-diaminobutane. Another method involves the reaction of 2-nitrobenzaldehyde with 4-(2-bromoethyl)-1,3-dioxoisoindoline-2-ylidene acetic acid, followed by the reaction of the resulting intermediate with 1,4-diaminobutane. These methods have been optimized to produce Compound X with high yield and purity.
科学研究应用
Compound X has been extensively studied for its potential applications in various research fields. It has been shown to inhibit the growth of cancer cells and has been proposed as a potential anti-cancer agent. Compound X has also been studied for its anti-inflammatory and neuroprotective properties. In addition, it has been proposed as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c22-16(19-12-5-3-6-13(11-12)21(25)26)9-4-10-20-17(23)14-7-1-2-8-15(14)18(20)24/h1-3,5-8,11H,4,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMSCYZJCOLBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-nitrophenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6088807.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6088808.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B6088811.png)
![3-[3-(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B6088814.png)


![N-(2-methoxy-4-{[(4-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6088852.png)

![N-(3-chloro-4-methoxyphenyl)-3-(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)propanamide](/img/structure/B6088865.png)
![ethyl 3-(3-chlorobenzyl)-1-[(2-oxo-1-pyrrolidinyl)acetyl]-3-piperidinecarboxylate](/img/structure/B6088868.png)
![N-methyl-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6088877.png)
![6-ethyl-5-methyl-2-(4-pyridinyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6088887.png)
![3-(4-bromophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6088888.png)